2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol
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Overview
Description
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol is a chemical compound with the molecular formula C9H16O5 It is a derivative of cyclopentanone, characterized by the presence of four hydroxymethyl groups attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol can be synthesized through the reaction of cyclopentanone with formaldehyde in the presence of a base. The reaction typically involves the use of sodium hydroxide as a catalyst, and the process is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives with carboxylic acid groups.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or aminated cyclopentane derivatives.
Scientific Research Applications
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s unique structure allows it to modulate specific biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
- 2,2,5,5-Tetrakis(methyl)cyclopentanone
- 2,2,5,5-Tetrakis(aminomethyl)cyclopentanone
Uniqueness
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of four hydroxymethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and enable its use in a variety of chemical transformations and applications.
Properties
CAS No. |
39163-81-0 |
---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h7,10-14H,1-6H2 |
InChI Key |
CZUBQUARCSECDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1(CO)CO)O)(CO)CO |
Origin of Product |
United States |
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